![molecular formula C20H25NO3 B1254938 1-[(2E,8E)-9-(3,4-methylenedioxyphenyl)-2,8-nonadienoyl]pyrrolidine](/img/structure/B1254938.png)
1-[(2E,8E)-9-(3,4-methylenedioxyphenyl)-2,8-nonadienoyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2E,8E)-9-(3,4-methylenedioxyphenyl)-2,8-nonadienoyl]pyrrolidine is a member of benzodioxoles. It has a role as a metabolite.
Scientific Research Applications
Antifungal Properties
1-[(2E,8E)-9-(3,4-methylenedioxyphenyl)-2,8-nonadienoyl]pyrrolidine has demonstrated significant antifungal properties. A study by Alécio et al. (1998) identified this compound in Piper hispidum leaves and noted its activity against the fungus Cladosporium sphaerospermum (Alécio et al., 1998).
Cytotoxicity and Potential Anticancer Applications
This compound also shows potential in cancer research. Tang et al. (2011) isolated this compound from Piper boehmeriaefolium and found that it exhibited significant inhibitory activity against human cervical carcinoma HeLa cells (Tang et al., 2011).
Application in Polymer Science
Although not directly related to the specific compound , research on similar pyrrolidine structures has been conducted in the field of polymer science. For instance, Guan et al. (2015) studied pyridine-containing aromatic diamine monomers and their applications in developing high-performance polymers, highlighting the broader relevance of pyrrolidine derivatives in material science (Guan et al., 2015).
Bioactive Heterocyclic Analogs in Cancer Treatment
Research by Jurd (1988, 1996) explored the synthesis of bioactive heterocyclic analogs, including those related to pyrrolidine derivatives, which show promise in antitumor applications. These studies demonstrate the utility of pyrrolidine and its analogs in developing novel anticancer drugs (Jurd, 1988) (Jurd, 1996).
Other Research Areas
Additional research has focused on the synthesis and characterization of compounds with pyrrolidine structures for various applications, including anticancer activities, material science, and more. These studies underscore the versatile nature of pyrrolidine derivatives in scientific research (Ramachandran et al., 2012) (Dayananda et al., 2012).
properties
Product Name |
1-[(2E,8E)-9-(3,4-methylenedioxyphenyl)-2,8-nonadienoyl]pyrrolidine |
|---|---|
Molecular Formula |
C20H25NO3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(2E,8E)-9-(1,3-benzodioxol-5-yl)-1-pyrrolidin-1-ylnona-2,8-dien-1-one |
InChI |
InChI=1S/C20H25NO3/c22-20(21-13-7-8-14-21)10-6-4-2-1-3-5-9-17-11-12-18-19(15-17)24-16-23-18/h5-6,9-12,15H,1-4,7-8,13-14,16H2/b9-5+,10-6+ |
InChI Key |
BYKNKNBUHGFXQF-NXZHAISVSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)/C=C/CCCC/C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CCN(C1)C(=O)C=CCCCCC=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



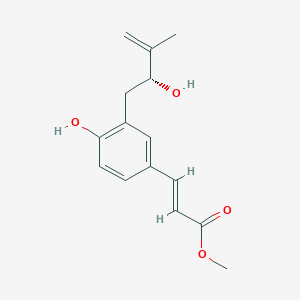
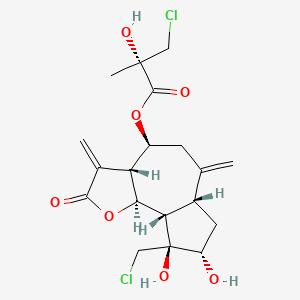
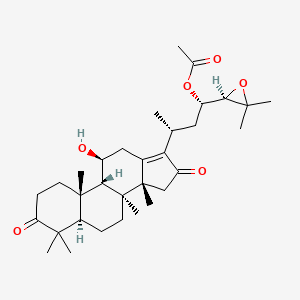
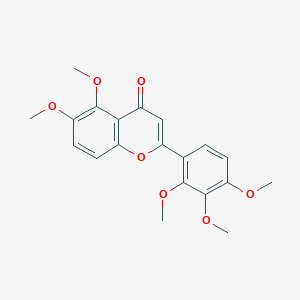
![(2E,5R,6S,9S,12S,13S,16R)-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-9-propan-2-yl-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid](/img/structure/B1254862.png)
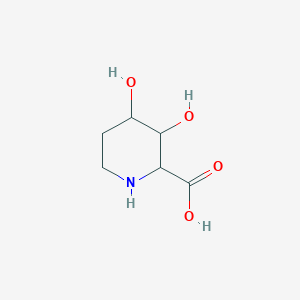
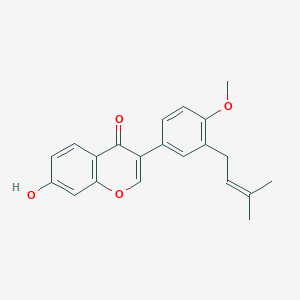
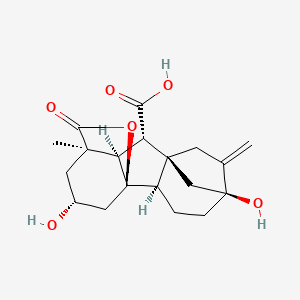

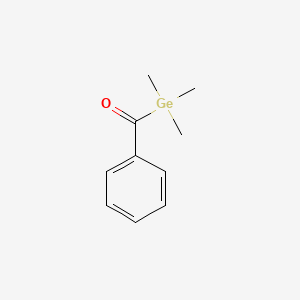

![1-{2-Deoxy-5-O-[(R)-Hydroxy{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}phosphoryl]-Beta-D-Erythro-Pentofuranosyl}-5-Nitro-1h-Indole](/img/structure/B1254873.png)

![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1254876.png)